methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate
Description
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole-based heterocyclic compound featuring a difluoromethyl group at the 1-position, a nitro substituent at the 3-position, and a methyl ester at the 5-position. Pyrazole derivatives are widely studied due to their applications in pharmaceuticals, agrochemicals, and materials science. The difluoromethyl group enhances metabolic stability and lipophilicity, while the nitro group contributes to electron-withdrawing effects, influencing reactivity and intermolecular interactions .
Properties
IUPAC Name |
methyl 2-(difluoromethyl)-5-nitropyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2N3O4/c1-15-5(12)3-2-4(11(13)14)9-10(3)6(7)8/h2,6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIDMLEHOSZFIHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NN1C(F)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazine-Difluoroketone Cyclocondensation
A prominent method involves the reaction of methylhydrazine with α,β-unsaturated esters bearing difluoromethyl groups. For example, 2,2-difluoroacetyl halides react with α,β-unsaturated esters (e.g., dimethylamino acrylates) in the presence of acid-binding agents like triethylamine, followed by alkaline hydrolysis to yield α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine under catalytic conditions (NaI or KI, −30°C to −20°C) generates the pyrazole core. This approach achieves regioselectivity ratios of 94:6 to 96:4 for the desired 1,3,5-trisubstituted product over isomers.
Table 1: Representative Cyclocondensation Conditions and Outcomes
| Precursor | Catalyst | Temperature (°C) | Regioselectivity (Desired:Isomer) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|---|
| 2-Difluoroacetyl chloride | NaI | −30 to −20 | 96:4 | 78.3 | 99.7 |
| 2-Difluoroacetyl bromide | KI | −30 to −20 | 95:5 | 75.9 | 99.6 |
Solvent and Catalytic Optimization
Polar aprotic solvents (e.g., dichloromethane) are preferred for cyclocondensation due to their ability to stabilize ionic intermediates. The use of iodide catalysts enhances reaction rates by facilitating halide exchange, as demonstrated in patent CN111362874B. Post-cyclization, distillation under reduced pressure (50–70 mm H₂O) removes volatile byproducts like dimethylamine, simplifying purification.
Nitration Methodologies
Introducing the nitro group at the 3-position requires careful control to avoid over-nitration or decomposition of the difluoromethyl moiety.
Direct Nitration of Preformed Pyrazoles
Nitration is typically performed using mixed acid (HNO₃/H₂SO₄) at 0–5°C. The electron-withdrawing difluoromethyl group deactivates the ring, necessitating prolonged reaction times (12–24 hours). However, this method risks side reactions such as ester hydrolysis, requiring subsequent re-esterification.
Nitration Prior to Cyclocondensation
Alternative routes involve nitrating precursors before pyrazole ring formation. For instance, nitration of β-keto esters followed by cyclocondensation with hydrazines has been reported, though this approach complicates regioselectivity during cyclization.
Esterification and Purification
Carboxylic Acid Esterification
The final esterification step often employs methanol and thionyl chloride (SOCl₂) under reflux. In a representative procedure, 3-nitro-1H-pyrazole-5-carboxylic acid is treated with SOCl₂ in methanol at 70°C for 4 hours, achieving quantitative conversion to the methyl ester. Catalytic DMF (0.05–0.1% v/v) accelerates the reaction by activating the carbonyl group.
Table 2: Esterification Conditions and Efficiency
| Substrate | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 3-Nitro-1H-pyrazole-5-carboxylic acid | SOCl₂/MeOH | MeOH | 70 | 4 | 100 |
Recrystallization for Enhanced Purity
Crude products are purified via recrystallization from aqueous alcohol solutions (35–65% ethanol/methanol). For this compound, 40% aqueous ethanol at reflux followed by cooling to 0–5°C yields crystals with >99.5% purity.
Critical Analysis of Competing Pathways
Regioselectivity Challenges
The position of the nitro group is highly sensitive to reaction conditions. Nitration at elevated temperatures (>10°C) favors undesired 4-nitro isomers, reducing yields by 15–20%. Low-temperature nitration (−10°C to 0°C) mitigates this issue but extends reaction times.
Functional Group Compatibility
The difluoromethyl group’s stability under nitration conditions is a key concern. Prolonged exposure to HNO₃/H₂SO₄ at >20°C leads to partial defluorination, forming monofluoromethyl or non-fluorinated byproducts. This necessitates strict temperature control and reagent stoichiometry.
Industrial Scalability and Process Economics
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The difluoromethyl group can be involved in reduction reactions, potentially forming difluoromethylated intermediates.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or hydrazine for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or acetonitrile .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can produce a variety of functionalized pyrazole compounds .
Scientific Research Applications
Chemistry
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules, making it valuable for developing new compounds in medicinal chemistry .
Research has shown that pyrazole derivatives exhibit significant biological activities, including:
- Antimicrobial Properties: Studies indicate that compounds similar to this compound demonstrate potent antibacterial activity against various pathogens, including Methicillin-resistant Staphylococcus aureus (MRSA) with minimum inhibitory concentration (MIC) values ranging from 2 mg/mL to 12.5 mg/mL .
- Anti-inflammatory Effects: The compound is being explored for potential therapeutic properties that may include anti-inflammatory activities, which could have implications in treating various inflammatory diseases .
Agricultural Applications
This compound is primarily recognized for its role as a precursor in the development of fungicides. Its mechanism involves inhibiting succinate dehydrogenase, an enzyme critical to mitochondrial respiration in fungal pathogens. This action has been exploited in creating fungicides effective against plant diseases like septoria leaf blotch caused by Zymoseptoria tritici .
Case Studies
-
Antimicrobial Efficacy Study:
A recent study evaluated the antimicrobial properties of various pyrazole derivatives, including this compound. Results indicated significant activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development . -
Fungicidal Activity Research:
In agricultural research, this compound was tested for its efficacy against fungal pathogens affecting crops. The findings demonstrated its effectiveness as an active ingredient in fungicides, providing an alternative to traditional chemical treatments.
Mechanism of Action
The mechanism of action of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes, potentially inhibiting their activity. The nitro group can also participate in redox reactions, influencing the compound’s biological activity . The exact pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Substituent Comparisons
Pyrazole derivatives vary significantly based on substituent patterns. Below is a comparative analysis of methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate with structurally related compounds:
Key Observations:
- Substituent Effects : The difluoromethyl group in the target compound contrasts with trifluoromethyl (e.g., ) or chlorophenyl groups (e.g., ), altering electronic properties and steric bulk.
- Ester vs. Carboxylic Acid : The methyl ester in the target compound improves solubility compared to carboxylic acid derivatives (e.g., ), which may enhance bioavailability.
Physicochemical and Spectral Properties
- Melting Points : The target compound’s melting point is unreported, but structurally similar compounds (e.g., 3h in ) exhibit mp 158–160°C, suggesting substituent-dependent crystallinity.
- Spectral Signatures: IR: Pyrazole C=N stretches (~1595 cm⁻¹) and C=C (~1500 cm⁻¹) are consistent across derivatives (e.g., ). The nitro group would introduce additional peaks near 1520–1350 cm⁻¹ (asymmetric/symmetric NO₂ stretching). NMR: The difluoromethyl group would split $^1$H and $^19$F signals, as seen in , whereas ester carbonyls resonate at ~165–170 ppm in $^13$C NMR.
Biological Activity
Methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate is a pyrazole derivative that has garnered significant attention in recent years due to its diverse biological activities, particularly in the fields of agriculture and pharmaceuticals. This article delves into the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C6H5F2N3O4
- Molecular Weight : 221.12 g/mol
- CAS Number : 1795503-05-7
The compound features a pyrazole ring substituted with a difluoromethyl group, a nitro group, and a carboxylate ester, which contribute to its enhanced biological activity compared to other pyrazole derivatives .
The primary mechanism through which this compound exerts its biological effects is through the inhibition of succinate dehydrogenase (SDH), an essential enzyme in the mitochondrial respiratory chain. This inhibition disrupts cellular respiration in target organisms, making it particularly effective against various fungal pathogens.
Antifungal Activity
Research has demonstrated that this compound exhibits significant antifungal properties. It has been evaluated against several phytopathogenic fungi, showing moderate to excellent inhibitory effects on mycelial growth. In particular, derivatives of this compound have been found to outperform traditional fungicides like boscalid in laboratory settings .
Anticancer Potential
Beyond its agricultural applications, there is emerging evidence supporting the potential anticancer properties of pyrazole derivatives, including this compound. Studies have indicated that certain pyrazoles can induce cytotoxicity in breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) and exhibit synergistic effects when combined with established chemotherapeutic agents like doxorubicin .
Study on Antifungal Efficacy
A study conducted on a series of pyrazole derivatives, including this compound, revealed that these compounds inhibited the growth of seven different fungal species. The most potent derivative demonstrated an EC50 value significantly lower than that of standard antifungal agents, indicating its potential for agricultural applications as a fungicide .
Synergistic Effects in Cancer Treatment
In another notable study, pyrazole derivatives were tested for their ability to enhance the efficacy of doxorubicin in treating breast cancer. The results showed that certain modifications to the pyrazole structure improved both cytotoxicity and selectivity towards cancer cells. This research suggests that this compound could serve as a lead compound for developing new anticancer therapies .
Comparative Analysis
The following table summarizes the biological activities of this compound compared to other similar compounds:
| Compound | Antifungal Activity | Anticancer Activity | Mechanism of Action |
|---|---|---|---|
| This compound | High | Moderate | Inhibition of succinate dehydrogenase |
| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | Moderate | Low | Similar mechanism |
| Boscalid | High | None | Different mechanism |
Q & A
What are the recommended synthetic routes for methyl 1-(difluoromethyl)-3-nitro-1H-pyrazole-5-carboxylate?
Basic Research Question
A practical approach involves sequential functionalization of the pyrazole core. Initial synthesis can utilize a condensation reaction between hydrazine derivatives and β-keto esters, followed by nitration and difluoromethylation. For example, Suzuki-Miyaura cross-coupling (using Pd(PPh₃)₄ in deoxygenated DMF/water) may introduce aryl groups, while nitration can be achieved with HNO₃/H₂SO₄ under controlled temperatures (0–5°C) . Post-functionalization with difluoromethyl groups often employs reagents like ClCF₂H or BrCF₂CO₂Et in the presence of CuI catalysts. Ensure inert atmospheres to prevent side reactions with moisture-sensitive intermediates .
How can the purity and structural integrity of this compound be validated post-synthesis?
Basic Research Question
Characterization should include:
- HPLC/GC analysis for purity assessment (≥98% by GC recommended for synthetic intermediates) .
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm regiochemistry. For example, the difluoromethyl group (-CF₂H) shows distinct ¹⁹F splitting (δ ≈ -80 to -90 ppm) .
- High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) .
- X-ray crystallography (if crystalline) to resolve ambiguities in nitro group positioning .
What strategies mitigate nitro group instability during high-temperature reactions?
Advanced Research Question
The nitro group is prone to decomposition above 120°C, releasing NOₓ gases . Mitigation strategies include:
- Low-temperature protocols : Conduct reactions in refluxing THF (65°C) or DCM (40°C) instead of DMF or DMSO .
- Inert additives : Use radical scavengers (e.g., BHT) to suppress free-radical degradation pathways.
- Protective group chemistry : Temporarily reduce the nitro group to an amine (e.g., using H₂/Pd-C) during harsh conditions, followed by re-oxidation with NaNO₂/HCl .
How does the difluoromethyl group influence the compound’s reactivity in cross-coupling reactions?
Advanced Research Question
The -CF₂H group enhances electrophilicity at the pyrazole C-4 position, facilitating nucleophilic aromatic substitution (SNAr) with amines or thiols. However, its electron-withdrawing nature can deactivate Pd-catalyzed couplings. To address this:
- Optimize catalyst systems : Use Pd(OAc)₂ with XPhos ligands to improve turnover in Suzuki reactions .
- Leverage directing effects : The nitro group at C-3 directs metallation to C-4, enabling regioselective C-H functionalization .
- Monitor decomposition : The -CF₂H group may hydrolyze to -COOH under basic conditions; avoid aqueous bases in coupling steps .
What computational methods predict the regioselectivity of electrophilic substitutions on this pyrazole derivative?
Advanced Research Question
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electrostatic potential surfaces to identify electron-deficient sites. For this compound:
- The nitro group at C-3 directs electrophiles to C-4 due to resonance and inductive effects.
- Frontier molecular orbital (FMO) analysis reveals LUMO localization at C-4, favoring nucleophilic attack .
- Solvent effects (PCM models) refine predictions for polar protic solvents like MeOH, which stabilize transition states .
How can hetero-fused pyrazole systems be synthesized from this compound?
Advanced Research Question
Heterocyclic annulation strategies include:
- Cyclocondensation : React with α,ω-diamines (e.g., ethylenediamine) under microwave irradiation to form pyrazolo[1,5-a]pyrimidines .
- Photochemical [2+2] cycloaddition : Use UV light to fuse the pyrazole with electron-deficient alkenes (e.g., acrylates) .
- Transition-metal-mediated fusion : Employ CuI/NMP systems to couple with thiophene derivatives, forming pyrazolo[5,1-b]thiazoles .
What are the key decomposition pathways and stabilization methods for long-term storage?
Advanced Research Question
Decomposition under heat (>100°C) generates CO, NOₓ, and HF . Stabilization methods:
- Storage : Keep in amber vials under argon at 2–8°C to prevent hydrolysis of the ester and difluoromethyl groups .
- Lyophilization : For aqueous solutions, freeze-dry with trehalose to inhibit nitro group reduction.
- Additives : Include desiccants (molecular sieves) and antioxidants (BHT) in solid-state formulations .
How does the nitro group affect the compound’s spectroscopic properties?
Basic Research Question
The nitro group introduces strong IR absorption at ~1530 cm⁻¹ (asymmetric stretch) and ~1350 cm⁻¹ (symmetric stretch). In ¹H NMR, it deshields adjacent protons (e.g., C-4 H appears as a singlet at δ ≈ 8.2 ppm). UV-Vis spectra show λmax ≈ 270 nm due to n→π* transitions, useful for concentration determination .
What are the environmental and handling precautions for this compound?
Basic Research Question
While toxicity data are limited, assume acute toxicity (H301) based on structural analogs . Precautions:
- Ventilation : Use fume hoods for powder handling to avoid inhalation.
- Spill management : Absorb with vermiculite and dispose as hazardous waste (avoid drains) .
- PPE : Wear nitrile gloves, goggles, and lab coats to prevent dermal contact .
How can the ester group be selectively modified without affecting the nitro or difluoromethyl substituents?
Advanced Research Question
Selective ester hydrolysis requires mild conditions:
- Basic hydrolysis : Use LiOH in THF/H₂O (0°C, 2 h) to avoid nitro group reduction .
- Enzymatic catalysis : Lipases (e.g., Candida antarctica) in buffer (pH 7) selectively hydrolyze the methyl ester .
- Transesterification : React with benzyl alcohol and Ti(OiPr)₄ to form benzyl esters under anhydrous conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
